Spiracine

Description

BenchChem offers high-quality Spiracine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiracine including the price, delivery time, and more detailed information at info@benchchem.com.

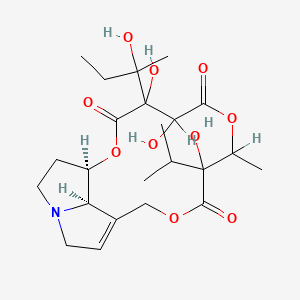

Structure

3D Structure

Properties

IUPAC Name |

(1R,19R)-4,5,9-trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO10/c1-6-21(5,29)23(31)17(25)18(26)33-13(4)22(30,12(2)3)19(27)32-11-14-7-9-24-10-8-15(16(14)24)34-20(23)28/h7,12-13,15-17,25,29-31H,6,8-11H2,1-5H3/t13?,15-,16-,17?,21?,22?,23?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTPMWQLYFVWSP-YHWJFGDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C(C)C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998413 | |

| Record name | 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-24-2 | |

| Record name | 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Spiramycin Biosynthetic Gene Cluster

The genes responsible for spiramycin production are located in a large cluster within the S. ambofaciens genome. nih.govresearchgate.net This cluster contains genes encoding:

Polyketide Synthase (PKS): A type I PKS is responsible for synthesizing the 16-membered lactone ring, platenolide. nih.gov

Deoxysugar Biosynthesis Enzymes: These enzymes produce the three sugar moieties: mycaminose, forosamine, and mycarose. nih.govresearchgate.net

Glycosyltransferases: These enzymes attach the deoxyhexose sugars to the platenolide ring in a specific sequence. nih.gov

Regulatory Proteins: These proteins control the expression of the biosynthetic genes. nih.govnih.gov

Tailoring Enzymes: These enzymes perform final modifications to the spiramycin molecule. researchgate.net

Biosynthetic Pathways of Spiramycin

The biosynthesis of the spiramycin aglycone, platenolide, utilizes precursors from primary metabolism in the form of acetate, propionate, and butyrate units, which are assembled by the type I polyketide synthase. The deoxyhexose sugars—mycaminose, forosamine, and mycarose—are derived from glucose-1-phosphate. researchgate.net

Key enzymatic steps in spiramycin biosynthesis include:

Polyketide Synthesis: The modular type I PKS catalyzes the sequential condensation of acyl-CoA precursors to form the platenolide lactone ring.

Sugar Biosynthesis: A series of enzymes, including dehydratases, epimerases, and aminotransferases, convert glucose-1-phosphate into the activated nucleotide-sugar forms of mycaminose, forosamine, and mycarose. researchgate.net

Glycosylation: Three specific glycosyltransferases (Srm5, Srm30, and Srm38) are responsible for attaching mycaminose, forosamine, and mycarose, respectively, to the platenolide core. nih.gov The activity of these glycosyltransferases is sometimes assisted by auxiliary proteins. nih.gov

Post-PKS Tailoring: After the formation of the macrolactone ring, a series of post-PKS tailoring steps occur, including oxidations catalyzed by cytochrome P450 monooxygenases. researchgate.net

The expression of the spiramycin biosynthetic genes is tightly regulated. Several regulatory genes have been identified within the cluster, including srmR (also known as srm22) and srm40. nih.gov These genes encode activator proteins that are essential for the transcription of the biosynthetic genes. nih.gov The production of spiramycin is also influenced by environmental factors such as the availability of glucose and inorganic phosphate. nih.gov

The biosynthesis of spiramycin shares similarities with that of other macrolide antibiotics, such as tylosin and erythromycin. These pathways all involve large, modular type I polyketide synthases for the creation of the macrolactone ring and subsequent glycosylation with unique sugar moieties. Comparative studies of the gene clusters and enzymatic functions provide insights into the evolution of these pathways and offer opportunities for the combinatorial biosynthesis of novel macrolide structures.

Pyrrolizidine (B1209537) Alkaloids: A Brief Overview

Should the query have been intended to be about the general class of compounds to which the single entry for "Spiracine" belongs, the following is a brief overview of pyrrolizidine alkaloid (PA) biosynthesis.

PAs are a large group of heterocyclic secondary metabolites produced by many plant species, primarily as a defense against herbivores. researchgate.netsemanticscholar.orgnih.gov They are esters composed of a necine base (derived from the pyrrolizidine nucleus) and one or more necic acids. nih.govnih.gov

The biosynthesis of the necine base starts from the polyamines putrescine and spermidine (B129725), which are derived from the amino acid arginine. wikipedia.org The first committed step is catalyzed by the enzyme homospermidine synthase. researchgate.netsemanticscholar.org Subsequent oxidation and cyclization steps lead to the formation of the characteristic bicyclic pyrrolizidine structure. wikipedia.org The necic acids are typically derived from common amino acids such as isoleucine, leucine, and valine. researchgate.net

Chemical Synthesis and Analog Generation of Spiracine

Strategies for the Total Synthesis of Spiracine

The total synthesis of complex natural products like pyrrolizidine (B1209537) alkaloids often involves sophisticated multi-step approaches to construct their intricate ring systems and stereochemistry mdpi.com. While the search results indicate that significant research has been conducted on the total synthesis of numerous naturally-occurring pyrrolizidine alkaloids and related non-natural analogues, specific published strategies or routes for the total synthesis of Spiracine (CAS 77156-24-2) were not found in the provided information mdpi.com. Research on the synthesis of other spiro-compounds and alkaloids highlights various methodologies that can be employed in complex molecule synthesis, but these are not directly attributed to Spiracine in the search results researchgate.netchemfaces.com.

Semi-synthetic Approaches for Structural Modification of Spiracine

Semi-synthetic approaches involve using a naturally occurring compound as a starting material and performing chemical reactions to modify its structure. This can be done to explore structure-activity relationships or to improve certain properties. The search results mention the existence of some semi-synthetic quaternary pyrrolizidine derivatives, suggesting that modifications of the pyrrolizidine core are possible. General chemical transformations of pyrrolizidine alkaloids, such as hydrolysis and N-oxidation, are also discussed in the context of their metabolism and detoxification mdpi.com. However, specific semi-synthetic methods applied to Spiracine (CAS 77156-24-2) for structural modification were not detailed in the provided search snippets.

Design and Synthesis of Spiracine Analogs for Research Probes

The design and synthesis of analogs involve creating compounds with structures similar to the parent molecule but with specific modifications. These analogs are often used as research probes to investigate biological pathways, binding sites, or to develop new therapeutic agents. Given that pyrrolizidine alkaloids possess diverse biological activities chemistry-chemists.com, it is plausible that researchers would be interested in synthesizing analogs to study the structural requirements for these activities. The search results note the existence of research on related non-natural analogues of pyrrolizidine alkaloids mdpi.com. However, specific examples or strategies for the design and synthesis of analogs derived from Spiracine (CAS 77156-24-2) for use as research probes were not found within the provided information.

Molecular Mechanism of Action Studies of Spiracine

Investigation of Cellular and Subcellular Targets

Molecular Interactions Underlying Antimicrobial ActivitiesSpiramycin's primary antimicrobial mechanism of action is the inhibition of bacterial protein synthesis. As a 16-membered macrolide antibiotic, it binds to the 50S subunit of the bacterial ribosome. This binding occurs with a 1:1 stoichiometry and physically obstructs the nascent peptide exit tunnel. By doing so, Spiramycin interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA strand. This prevents the elongation of the polypeptide chain, effectively halting the production of essential proteins required for bacterial growth and survival. This action is primarily bacteriostatic, meaning it inhibits bacterial proliferation, though it can be bactericidal at higher concentrations against highly sensitive strains. Spiramycin's interaction with the ribosome involves stimulating the dissociation of peptidyl-tRNA during translocation.

Table 1: Antimicrobial Spectrum of Spiramycin

| Category | Susceptible Organisms |

|---|---|

| Gram-positive Bacteria | Staphylococcus spp., Streptococcus spp., Pneumococcus spp. |

| Gram-negative Bacteria | Neisseria spp. |

| Atypical Bacteria | Legionella spp., Mycoplasma spp., Chlamydia spp. |

Cellular Pathways Perturbed by Antineoplastic EffectsWhile Spiramycin itself has weak anticancer effects, its derivatives have shown significant antineoplastic activity by perturbing key cellular pathways that control cell growth and survival. These effects are often mediated by the induction of oxidative stress.

Activation of MAPK Signaling Pathway: A derivative of Spiramycin, designated as compound 14, has been shown to induce apoptosis (programmed cell death) in human gastric cancer cells (HGC-27). This is achieved through the activation of the Erk/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This activation is linked to an increase in intracellular Reactive Oxygen Species (ROS), which also contributes to S-phase arrest in the cell cycle.

Inhibition of PI3K/AKT Signaling Pathway: Isovalerylspiramycin I (ISP-I), an active component isolated from a mixture containing Spiramycin, has demonstrated the ability to suppress the growth of non-small cell lung carcinoma. The mechanism involves the accumulation of ROS, which leads to the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cancer cell proliferation and survival.

Modulation of Specific Signal Transduction Pathways by Spiramycin

Spiramycin and its derivatives have been found to modulate specific signal transduction pathways, which underlies both their antineoplastic and anti-inflammatory effects.

Erk/p38 MAPK and PI3K/AKT Pathways: As detailed in the antineoplastic section, derivatives of Spiramycin can either activate the Erk/p38 MAPK pathway or inhibit the PI3K/AKT pathway, both of which are critical regulators of cell fate. The modulation of these pathways leads to cell cycle arrest and apoptosis in cancer cells.

NF-κB and MAPK Pathways (Anti-inflammatory): Spiramycin has demonstrated anti-inflammatory properties by downregulating the Nuclear Factor-kappa B (NF-κB) and MAPK signaling pathways in macrophages stimulated with lipopolysaccharide (LPS). This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 2: Signal Transduction Pathways Modulated by Spiramycin/Derivatives

| Pathway | Effect of Modulation | Associated Activity |

|---|---|---|

| Erk/p38 MAPK | Activation | Antineoplastic |

| PI3K/AKT | Inhibition | Antineoplastic |

| NF-κB | Downregulation | Anti-inflammatory |

Computational Modeling and Molecular Docking Studies of Spiramycin Interactions

As stated previously, a comprehensive search of scientific literature did not yield specific studies on the computational modeling or molecular docking of Spiramycin to its cellular targets. Therefore, this section cannot be completed.

Structure Activity Relationship Sar Studies of Spiracine and Its Derivatives

Identification of Essential Pharmacophores for Biological Activity

For pyrrolizidine (B1209537) alkaloids in general, the essential pharmacophore for biological activity, particularly their characteristic hepatotoxicity, is well-established. It consists of a 1,2-unsaturated necine base esterified with one or more necic acids. The unsaturated double bond in the pyrrolizidine ring is a key feature, as its metabolic activation in the liver to form reactive pyrrolic species is responsible for the observed toxicity. Spiracine is known to be a macrocyclic diester of a retronecine (B1221780) base, which fits this general pharmacophoric model.

Correlation of Structural Modifications with Modulated Biological Activities

Structure-activity relationship (SAR) studies on various pyrrolizidine alkaloids have revealed several general trends. The nature of the ester side chains significantly influences both the potency and the nature of the biological activity. For instance, macrocyclic diesters, the class to which Spiracine belongs, are often found to be more toxic than their open-chain diester or monoester counterparts. This is attributed to the conformational constraints imposed by the macrocycle, which can affect how the molecule interacts with metabolic enzymes and biological targets. However, without specific studies on a series of Spiracine derivatives where structural modifications are systematically made and the resulting changes in biological activity are measured, any discussion remains purely speculative.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies have been applied to the broader class of pyrrolizidine alkaloids to predict their toxicity based on molecular descriptors. These models typically incorporate parameters related to the chemical structure, such as the type of necine base, the nature and size of the ester side chains, and physicochemical properties like lipophilicity and electronic parameters. Such studies aim to develop predictive models for the toxicity of this large and diverse family of compounds. However, no QSAR studies focusing specifically on Spiracine or a series of its close analogs have been identified in the scientific literature.

Principles for Rational Design of Spiracine-Derived Research Compounds

The rational design of new compounds based on a natural product scaffold like a pyrrolizidine alkaloid is a common strategy in medicinal chemistry. The goal is often to retain a desired biological activity while eliminating or reducing unwanted toxicities. For PAs, this typically involves modifying the molecule to prevent the metabolic formation of reactive pyrrolic intermediates. Strategies could include the removal of the 1,2-double bond in the necine base or the modification of the ester side chains to alter metabolic pathways. In the absence of defined biological activity or a therapeutic target for Spiracine, and without a foundational body of SAR data, any principles for the rational design of Spiracine-derived compounds would be entirely hypothetical and based on general knowledge of pyrrolizidine alkaloid chemistry and toxicology.

Preclinical Pharmacological Investigations of Spiracine in Vitro and Ex Vivo Models

Antimicrobial Efficacy in Defined In Vitro Systems

Despite the interest in natural products for antimicrobial properties, dedicated studies on the in vitro antimicrobial efficacy of Spiracine are not available in the current body of scientific literature. While other compounds isolated from Parsonsia spiralis have been noted for potential antimicrobial activity, these findings have not been specifically attributed to Spiracine. chemistry-chemists.com Consequently, there is no data to present regarding its activity against specific bacterial or fungal strains.

Antiviral Efficacy in Defined In Vitro Systems

There is currently no available scientific literature detailing the in vitro antiviral efficacy of Spiracine. Studies to determine its potential to inhibit the replication of various viruses have not been published.

Anticancer Activity in Defined In Vitro Systems

The potential of natural alkaloids as anticancer agents is a significant area of research. However, specific investigations into the anticancer activity of Spiracine are not documented in publicly accessible research.

Cytotoxicity Profiling in Cancer Cell Lines

A critical first step in assessing anticancer potential is cytotoxicity profiling against a panel of cancer cell lines. At present, there are no published studies that provide data on the cytotoxic effects of Spiracine on any cancer cell lines. Therefore, information regarding its potency (e.g., IC50 values) and selectivity is unknown.

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Models

Further investigation into the mechanisms of potential anticancer activity, such as the induction of apoptosis (programmed cell death) and modulation of the cell cycle, has not been reported for Spiracine. There are no available studies describing its effects on apoptotic pathways or its ability to cause cell cycle arrest in preclinical models.

Immunomodulatory Effects in Preclinical Cellular Assays

The ability of a compound to modulate the immune system can have significant therapeutic implications. However, the immunomodulatory effects of Spiracine in preclinical cellular assays have not been investigated or reported in the scientific literature. There is no data on its impact on immune cell proliferation, cytokine production, or other markers of immune function.

Advanced Analytical Methodologies for Spiracine Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatographic methods are fundamental for the separation of Spiracine from complex mixtures, assessing its purity, and isolating its individual components or related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of Spiracine due to its ability to separate polar and non-volatile compounds. Reversed-phase HPLC is commonly used, often coupled with UV detection. Method development for Spiracine analysis by HPLC involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

Research findings highlight the application of HPLC for the determination of Spiramycin (a related macrolide antibiotic often discussed alongside Spiracine) in various matrices, including plasma, vitreous humor, urine, and pharmaceutical tablets. nih.govresearchgate.netnih.gov For instance, a reversed-phase HPLC method using an ODB reversed phase C18 column (250 × 4.6 mm, 5 μm) with UV detection at 231 nm has been developed for Spiramycin determination in urine and tablets. This method demonstrated good linearity in the range of 0.3–25 μg/mL with a detection limit of 30 ng/mL. researchgate.net Another HPLC method for Spiramycin in plasma and vitreous samples utilized reversed-phase HPLC with UV detection, reporting a detection limit of 50 ng/mL. nih.gov

HPLC is also integral in forced degradation studies of Spiramycin, allowing for the separation and quantification of degradation products. researchgate.net A validated RP-HPLC method employing a C18 column (250 x 4.6 mm, 5 µm) with an isocratic elution program was found to be linear in the concentration range of 1-100 µg/ml for Spiramycin, with a regression coefficient (r²) of 0.999. researchgate.net

Interactive Table 1: Representative HPLC Parameters for Spiramycin Analysis

| Parameter | Value / Description | Application Matrix | Source |

| Stationary Phase | ODB reversed phase C18 (250 × 4.6 mm, 5 μm) | Urine, Tablets | researchgate.net |

| Detection Wavelength | 231 nm | Urine, Tablets | researchgate.net |

| Linear Range | 0.3–25 μg/mL | Urine | researchgate.net |

| Detection Limit | 30 ng/mL | Urine | researchgate.net |

| Stationary Phase | Octadecylsilica cartridge (for extraction); Reversed-phase HPLC column | Plasma, Vitreous Humor | nih.gov |

| Detection Wavelength | UV | Plasma, Vitreous Humor | nih.gov |

| Detection Limit | 50 ng/mL | Plasma, Vitreous Humor | nih.gov |

| Stationary Phase | C18 Water X Bridge® (250 x 4.6 mm, 5 µm) | Forced Degradation Studies | researchgate.net |

| Elution Program | Isocratic | Forced Degradation Studies | researchgate.net |

| Linear Range | 1-100 µg/ml | Forced Degradation Studies | researchgate.net |

| Regression Coefficient | 0.999 | Forced Degradation Studies | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is more commonly applied to macrolides like Spiracine due to their relatively low volatility and potential for thermal degradation, GC-MS can be utilized, particularly for the analysis of more volatile derivatives or degradation products. GC-MS provides both chromatographic separation and mass spectral information for compound identification.

Research involving GC-MS for related compounds or analyses in biological matrices illustrates its general capabilities. For instance, GC-MS has been used for the quantitative analysis of other substances like spermidine (B129725) and putrescine in serum, involving liquid-liquid extraction and derivatization before GC/MS analysis. researchgate.net Similarly, GC-MS methods have been developed for the analysis of drugs and their metabolites in biological samples like urine and plasma. nih.govjfda-online.com The application of GC-MS to Spiracine would likely involve careful sample preparation, potentially including derivatization, to make the compound amenable to gas chromatography.

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for determining the chemical structure of Spiracine and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for elucidating the detailed structure of organic molecules like Spiracine. By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can determine the types of atoms present, their connectivity, and their spatial arrangement. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about correlations between protons and carbons, aiding in the assignment of signals and the confirmation of the molecular skeleton. youtube.comhyphadiscovery.com

While specific detailed NMR data for Spiracine were not extensively found in the immediate search results, the PubChem entry for Spiracine (CID 121491686) lists its computed InChI and SMILES strings, which are derived from structural information, typically including that obtained from spectroscopic methods like NMR. nih.govnih.gov Studies on related spiro compounds and macrolides demonstrate the utility of 1D and 2D NMR in assigning complex structures and stereochemistry. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of a molecule and its fragments, allowing for the determination of its elemental composition. This is critical for confirming the molecular formula of Spiracine and identifying fragments that provide structural clues. HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the identification and characterization of compounds, including transformation products and impurities. nih.govnih.gov

LC-MS/MS has been used to establish a complete mass fragmentation route and characterize degradation products of Spiramycin, demonstrating the power of mass spectrometry in structural analysis. researchgate.net HRMS improves identification compared to low-resolution MS data by providing accurate mass measurements that narrow down possible elemental compositions. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting compounds that have chromophores (functional groups that absorb UV or visible light). UV-Vis spectroscopy can be used for both qualitative and quantitative analysis, helping to determine the presence and concentration of a compound in a solution. technologynetworks.comlibretexts.orgdenovix.comunchainedlabs.com UV-Vis detection is commonly coupled with HPLC for the analysis of Spiracine and related macrolides. nih.govresearchgate.net The UV-Vis spectrum provides information about the electronic transitions within the molecule, which can be used for identification and purity assessment.

Interactive Table 2: Spectroscopic Techniques and Applications for Spiracine Analysis

| Technique | Primary Information Provided | Key Applications in Spiracine Research |

| NMR Spectroscopy | Atomic connectivity, spatial arrangement | Detailed structural elucidation, confirmation of stereochemistry |

| HRMS | Accurate molecular mass, fragment masses | Confirmation of elemental composition, identification of fragments, impurity characterization |

| IR Spectroscopy | Functional groups present | Identification of key functional moieties |

| UV-Vis Spectroscopy | Absorption in UV/Vis range, presence of chromophores | Detection and quantification (often coupled with HPLC), purity assessment |

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

Hyphenated techniques combine two or more analytical methods to enhance separation, identification, and quantification capabilities, particularly for complex samples. chromatographytoday.comresearchgate.netrjpn.orgijnrd.org These techniques typically couple a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a detection method, most commonly mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. chromatographytoday.comresearchgate.netnih.gov The synergy of these coupled methods provides more comprehensive information than individual techniques alone. researchgate.netrjpn.org

In the context of natural product research and metabolomics, hyphenated techniques like GC-MS and LC-MS are widely used for separating and identifying components within complex mixtures, including plant extracts. mdpi.comsysrevpharm.orgleco.com LC-MS, for instance, is valuable for analyzing less volatile and thermally labile compounds, making it suitable for diverse natural products. nih.govsysrevpharm.org These techniques enable metabolite profiling, which involves the identification and quantification of a wide range of metabolites in a biological system, providing insights into biochemical pathways and compound presence. mdpi.comsysrevpharm.orgnih.gov

While hyphenated techniques are fundamental to analyzing complex natural product mixtures and performing metabolite profiling, specific detailed research findings or data tables demonstrating the application of these methods specifically for the analysis or metabolite profiling of Spiracine were not found in the consulted literature. General methods for analyzing pyrrolizidine (B1209537) alkaloids, which include techniques like TLC, HPLC, GC, and GC-MS, have been reported, but without specific data pertaining to Spiracine itself in the context of complex mixture analysis or metabolite profiling using hyphenated techniques. inchem.org

Development of Quantitative Analytical Methods for Research Matrices

Quantitative analytical methods are essential for accurately determining the concentration of a specific compound within a sample. chromatographytoday.com Developing reliable quantitative methods for natural products like Spiracine in various research matrices (e.g., plant tissues, extracts, or biological samples) is critical for studies involving isolation yields, purity assessment, and further biological or chemical investigations.

The development of quantitative methods typically involves selecting an appropriate analytical technique (often chromatography coupled with a detector), optimizing separation and detection parameters, validating the method for parameters such as specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ), and preparing suitable standards and quality control samples. scholasticahq.com

Chromatographic techniques, such as HPLC with UV detection or coupled with MS, are commonly employed for the quantitative analysis of natural products in complex matrices due to their separation power and sensitivity. nih.govsysrevpharm.org The choice of matrix significantly influences method development, as matrix effects can impact the accuracy and sensitivity of the analysis. scholasticahq.com

Despite the general importance of quantitative analytical methods in natural product research and the availability of techniques applicable to compounds like Spiracine, specific information detailing the development or application of quantitative analytical methods specifically for Spiracine in defined research matrices was not found in the consulted literature. Research on pyrrolizidine alkaloids, as a class, mentions quantitative analysis using techniques like GC-MS, but specific quantitative data or method development protocols for Spiracine were not identified. inchem.org

Future Directions and Emerging Research Avenues for Spiracine

Further Elucidation of Biosynthetic Enzymes and Regulatory Networks

Understanding the biosynthetic pathway of Spiracine is crucial for potential biotechnological production and the generation of analogs. Future research will focus on the detailed characterization of the enzymes involved in each step of Spiracine biosynthesis. This includes identifying and functionally characterizing polyketide synthases (PKSs), which are often involved in the assembly of complex natural products, and tailoring enzymes such as cytochrome P450s and monooxygenases that modify the core structure researchgate.netnih.gov. Research into macrolide biosynthesis, for example, highlights the involvement of type I modular PKSs and various tailoring enzymes, providing a precedent for the types of enzymatic machinery likely involved in Spiracine production researchgate.net. Studies on spiro-carbon formation in other natural products have revealed the roles of specific oxygenating enzymes like FAD-dependent monooxygenases and cytochrome P450s, indicating potential enzymatic mechanisms for the formation of Spiracine's spiro structure nih.govnih.gov.

Furthermore, research will aim to unravel the complex regulatory networks that govern the expression and activity of these biosynthetic enzymes. This involves identifying the genetic elements controlling the biosynthetic gene cluster and the transcription factors and signaling molecules that influence their activity. A detailed understanding of these networks could enable metabolic engineering strategies to enhance Spiracine production or guide the biosynthesis towards specific structural variants. Research into the biosynthesis of other complex natural products, such as aminoglycoside antibiotics, demonstrates the significant progress made in identifying biosynthetic gene clusters and functionally characterizing enzymes, providing a roadmap for similar investigations into Spiracine researchgate.net. Future studies will likely employ advanced genetic techniques, enzyme assays, and structural biology methods to gain comprehensive insights into Spiracine's biosynthetic machinery and its regulation.

Exploration of Novel Synthetic Methodologies for Enhanced Structural Complexity

The structural complexity of Spiracine presents a significant challenge and opportunity for synthetic chemists. Future research will focus on developing novel and efficient synthetic methodologies to access Spiracine and its analogs. This includes exploring new strategies for the stereoselective construction of its core spirocyclic system and the precise installation of functional groups. Research in enantioselective synthesis of spiro compounds highlights the ongoing efforts to develop asymmetric methodologies for constructing these challenging structures rsc.org.

Key areas of exploration will involve the development of new catalytic reactions, including organocatalysis, metal-catalyzed transformations, and photoredox catalysis, to achieve high levels of stereocontrol and efficiency ub.edu. Strategies for the late-stage functionalization of advanced intermediates will also be pursued to enable rapid access to diverse Spiracine derivatives for structure-activity relationship studies. The development of synthetic methods for accessing structurally complex molecules and natural products is a vibrant area of research, with a focus on increasing efficiency, minimizing steps, and opening new synthetic pathways ub.eduku.dkuchicago.edu. Future synthetic efforts will aim not only for the total synthesis of natural Spiracine but also for the creation of novel molecular entities with enhanced properties or altered biological activities, pushing the boundaries of synthetic organic chemistry.

Deepening Understanding of Molecular Mechanism of Action Through Multi-Omics Integration

Elucidating the precise molecular mechanism by which Spiracine exerts its biological effects is critical for understanding its therapeutic potential and identifying potential off-targets. Future research will increasingly leverage multi-omics approaches to gain a comprehensive understanding of Spiracine's interactions within biological systems. Integrating data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics will provide a holistic view of the cellular responses to Spiracine exposure cd-genomics.comthermofisher.commdpi.com.

By analyzing changes in gene expression, protein levels, post-translational modifications, and metabolite profiles, researchers can identify the key pathways and molecular networks affected by Spiracine frontiersin.org. This integrated approach can help pinpoint direct protein targets, identify downstream signaling cascades, and reveal adaptive cellular responses. Multi-omics integration is gaining significant traction in biological research due to its ability to provide deeper insights compared to single-omics approaches thermofisher.com. Challenges in integrating heterogeneous and high-dimensional multi-omics data are being addressed by novel computational approaches nih.gov. Applying these powerful tools to Spiracine research will provide a more complete picture of its molecular mechanism of action, moving beyond the limitations of traditional reductionist approaches frontiersin.org.

Application of Artificial Intelligence and Machine Learning in Spiracine Research

Artificial intelligence (AI) and machine learning (ML) are poised to play an increasingly significant role in accelerating various aspects of Spiracine research. Future directions will involve applying AI/ML techniques to analyze complex biological datasets, predict molecular properties, and guide experimental design. In the realm of biosynthesis, AI/ML algorithms can be used to analyze genomic data to identify potential biosynthetic gene clusters and predict the functions of novel enzymes researchgate.net.

For synthetic chemistry, AI/ML can assist in designing synthetic routes, predicting reaction outcomes, and optimizing reaction conditions spirochem.com. Generative AI approaches could potentially be used to design novel Spiracine analogs with desired structural features or predicted biological activities spirochem.com. In understanding the mechanism of action, AI/ML can analyze multi-omics data to identify complex patterns and predict key molecular interactions or pathways affected by Spiracine researchgate.net. Furthermore, AI/ML can be applied in preclinical research to analyze large datasets from in vitro and in vivo studies, aiding in the identification of potential therapeutic targets and predicting efficacy or toxicity numberanalytics.comaissmscop.com. The application of AI/ML across various research fields, including biomedical research and chemistry, highlights its potential to enhance data processing, accelerate hypothesis generation, and enable predictive modeling researchgate.netnih.gov.

Identification of Unexplored Therapeutic Targets and Indications in Preclinical Contexts

While potential biological activities of Spiracine may have been noted, future research will focus on systematically identifying unexplored therapeutic targets and indications in preclinical contexts. This involves conducting comprehensive in vitro and in vivo studies to evaluate Spiracine's effects on various cell lines, disease models, and biological pathways aissmscop.comgubra.dk.

High-throughput screening approaches, coupled with advanced phenotypic assays, can help identify novel cellular targets or biological processes modulated by Spiracine ijrpr.com. Preclinical studies are essential for assessing the efficacy of a compound in relevant disease models and identifying potential therapeutic uses before human trials numberanalytics.comaissmscop.com. The process typically involves target identification and validation as an initial phase numberanalytics.comijrpr.com. By exploring Spiracine's activity in a range of preclinical models, researchers can uncover potential applications in areas not previously considered. This could involve investigating its effects on specific protein targets, signaling pathways, or cellular functions implicated in various diseases. The use of specialized disease models in preclinical research can further aid in evaluating Spiracine's potential for specific indications gubra.dk.

Q & A

Q. Supporting Table :

| Framework | Application to Spiracine Research Question |

|---|---|

| FINER | Novelty: Unexplored kinase inhibition mechanism |

| PICO | Outcome: Quantify apoptosis via caspase-3 activation |

| SPIDER | Design: In vitro vs. in vivo comparative analysis |

Basic: What experimental design considerations are crucial for initial Spiracine efficacy studies?

Methodological Answer:

- Hypothesis-Driven Design : State a falsifiable hypothesis, e.g., “Spiracine reduces tumor growth via STAT3 pathway inhibition.” .

- Controls : Include positive (known STAT3 inhibitors) and negative controls (vehicle-only treatment) .

- Blinding : Use double-blind protocols in animal studies to minimize bias .

- Sample Size : Calculate using power analysis (α=0.05, β=0.2) to ensure statistical validity .

Q. Example Workflow :

In vitro: Dose-response assays (IC50 determination).

In vivo: Xenograft models with histopathology validation.

Data Triangulation: Cross-validate findings with transcriptomics .

Advanced: How to resolve contradictions between in vitro and in vivo data on Spiracine’s efficacy?

Methodological Answer:

- Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) .

- Confounder Analysis : Check for pharmacokinetic factors (e.g., bioavailability differences) .

- Statistical Re-evaluation : Apply multivariate regression to identify hidden variables (e.g., metabolic enzyme activity) .

- Multi-Omics Integration : Use proteomics to identify off-target effects missed in transcriptomic data .

Q. Case Study :

| Model | Observed Effect | Potential Confounder | Resolution Strategy |

|---|---|---|---|

| In vitro | High apoptosis | Serum-free culture conditions | Validate in serum-containing media |

| In vivo | Low efficacy | Rapid drug clearance | Adjust dosing frequency |

Advanced: What methodological approaches optimize Spiracine’s structure-activity relationship (SAR) analysis?

Methodological Answer:

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict Spiracine’s binding affinity for target proteins .

- Fragment-Based Screening : Test synthetic analogs to identify critical functional groups .

- High-Throughput Assays : Employ CRISPR-Cas9 knockout libraries to validate target specificity .

Q. Data Integration Table :

| Analog ID | Substituent Modification | IC50 (nM) | Target Binding Score |

|---|---|---|---|

| SRC-001 | -OH at C3 | 12.3 | -9.8 kcal/mol |

| SRC-002 | -CH3 at C7 | 45.6 | -7.2 kcal/mol |

Basic: How to ensure reproducibility in Spiracine toxicity assays?

Methodological Answer:

- Standardized Protocols : Follow NIH guidelines for preclinical reporting (e.g., animal strain, dosing regimen) .

- Material Documentation : Specify Spiracine’s purity (HPLC ≥98%), solvent (e.g., DMSO concentration ≤0.1%), and storage (−80°C) .

- Data Transparency : Share raw datasets (e.g., cell viability curves) in public repositories .

Checklist for Reproducibility :

☑️ Detailed Methods Section (e.g., equipment model numbers).

☑️ Independent replication by a lab member.

☑️ Negative control consistency across batches.

Advanced: How to integrate multi-omics data in Spiracine pharmacodynamic studies?

Methodological Answer:

- Pipeline Development :

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : LC-MS/MS to quantify pathway-specific protein changes.

- Metabolomics : NMR to assess metabolic flux alterations .

- Bioinformatics Tools : Use STRING for pathway enrichment analysis and Cytoscape for network visualization .

Q. Validation Step :

- Knockdown/Overexpression : Confirm candidate genes’ roles using siRNA or CRISPR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.